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Compound of Interest

Compound Name: DCBA

Cat. No.: B15430143

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical standards for 3-
(diethylcarbamoyl)benzoic acid (CAS No. 72236-23-8). It is intended to be a core resource for
researchers, scientists, and professionals involved in drug development and quality control who
are working with this compound. This document outlines the key physicochemical properties,
analytical methodologies for characterization and quantification, and expected spectral data for
this analytical standard.

Physicochemical Properties

3-(Diethylcarbamoyl)benzoic acid is a derivative of benzoic acid characterized by a
diethylcarbamoyl group at the meta-position of the benzene ring. Its analytical standard is
typically a white to off-white solid. While specific experimental data for some physical properties
are not widely published, known data and properties of closely related compounds provide a
strong basis for its characterization.

Table 1: Physicochemical and General Data for 3-(Diethylcarbamoyl)benzoic Acid
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Property

Value

Source/Comment

Chemical Name

3-(Diethylcarbamoyl)benzoic

IUPAC Name[1]

acid
3-
[(Diethylamino)carbonyl]benzoi
Synonyms ) ) [2]
¢ Acid, DEET-m-carboxylic
acid
CAS Number 72236-23-8 [1]I3]
Molecular Formula C12H15NOs3 [11[3]
Molecular Weight 221.25 g/mol [1][3]
Appearance Solid [3]
Typical purity from commercial
) suppliers[3]. A deuterated
Purity >98% o ] ]
version is also available with
95% chemical purity[4].
Data not available. For
Melting Point comparison, benzoic acid [5]
melts at 122.13°C.
Data not available. For
N ) comparison, 2-
Boiling Point ) ) ) [6]
(diethylcarbamoyl)benzoic acid
boils at 406.8°C at 760 mmHg.
_ _ Based on data for benzoic acid
Soluble in organic solvents ) o )
B o and its derivatives, which show
Solubility such as acetonitrile, methanol,

and ethanol.

good solubility in these

solvents[7].

Analytical Methodologies

A combination of chromatographic and spectroscopic techniques is essential for the

comprehensive analysis of 3-(diethylcarbamoyl)benzoic acid. The following section details the
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recommended experimental protocols for these analyses.

High-Performance Liquid Chromatography (HPLC) for
Purity and Quantification

Reverse-phase HPLC is the most common and effective method for assessing the purity and
determining the concentration of 3-(diethylcarbamoyl)benzoic acid.

Table 2: HPLC Method Parameters

Parameter Recommended Conditions

Column C18, 4.6 x 150 mm, 3.5 um particle size

Mobile Phase Acetonitrile and 0.1% Trifluoroacetic Acid (TFA)
in Water

Gradient 30% Acetonitrile, isocratic

Flow Rate 1.0 mL/min

Injection Volume 5puL

Column Temperature 30°C

Detection UV at 235 nm

Standard Concentration 0.1 mg/mL in Acetonitrile

Experimental Protocol:

o Standard Preparation: Accurately weigh and dissolve an appropriate amount of 3-
(diethylcarbamoyl)benzoic acid reference standard in acetonitrile to obtain a concentration of
0.1 mg/mL.

o Sample Preparation: Prepare the sample to be analyzed at a similar concentration in
acetonitrile.

o Chromatographic Analysis: Equilibrate the HPLC system with the mobile phase. Inject the
standard and sample solutions and record the chromatograms.
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o Data Analysis: Determine the purity of the sample by calculating the area percentage of the
main peak. For quantification, compare the peak area of the sample to a calibration curve
generated from a series of known standard concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS) for
Volatile Impurities

GC-MS can be employed to identify and quantify volatile or semi-volatile impurities. Due to the
low volatility of the carboxylic acid, derivatization is typically required.

Experimental Protocol:

o Derivatization: To 1 mg of the sample, add 100 pL of N,O-Bis(trimethylsilyDtrifluoroacetamide
(BSTFA) with 1% Trimethylchlorosilane (TMCS). Heat at 70°C for 30 minutes to form the
trimethylsilyl (TMS) derivative.

e GC-MS System:

o

Column: DB-5ms, 30 m x 0.25 mm, 0.25 um film thickness.
o Carrier Gas: Helium at a constant flow of 1 mL/min.
o Injector Temperature: 250°C.

o Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and
hold for 5 minutes.

o MS Transfer Line Temperature: 280°C.

o lon Source Temperature: 230°C.

[¢]

Mass Range: 50-500 amu.
« Injection: Inject 1 pL of the derivatized sample into the GC-MS.

» Data Analysis: Identify impurities by comparing their mass spectra to a spectral library (e.g.,
NIST).
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Spectroscopic Analysis

NMR spectroscopy is a powerful tool for the structural confirmation of 3-
(diethylcarbamoyl)benzoic acid.

Expected *H NMR Spectral Data (400 MHz, CDCl3):

~1.2 ppm (t, 6H): Two overlapping triplets corresponding to the methyl protons of the two
ethyl groups.

~3.4 ppm (q, 4H): Two overlapping quartets from the methylene protons of the two ethyl
groups.

~7.5-8.2 ppm (m, 4H): A complex multiplet pattern corresponding to the four protons on the
aromatic ring.

~10-12 ppm (s, 1H, broad): A broad singlet for the carboxylic acid proton.

Expected 3C NMR Spectral Data (100 MHz, CDCls):

~13-15 ppm: Carbon signals of the methyl groups.

~40-45 ppm: Carbon signals of the methylene groups.

~128-135 ppm: Signals for the aromatic carbons.

~168-172 ppm: Two signals for the carbonyl carbons of the amide and the carboxylic acid.
Experimental Protocol:

o Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a
deuterated solvent (e.g., CDCIls or DMSO-ds) in an NMR tube.

o Data Acquisition: Acquire *H and 13C NMR spectra on a 400 MHz or higher field NMR
spectrometer.

o Data Processing: Process the spectra (Fourier transform, phase correction, and baseline
correction) and integrate the signals to confirm the structure.
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FTIR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Expected FTIR Absorption Bands

Wavenumber (cm~12) Functional Group Vibration

2500-3300 (broad) O-H Stretching (Carboxylic acid)[8]
~3050 C-H (aromatic) Stretching

~2970, ~2870 C-H (aliphatic) Stretching

~1700 C=0 Stretching (Carboxylic acid)[8]
~1640 C=0 Stretching (Amide)

~1600, ~1480 c=C Stretching (Aromatic ring)
~1320-1210 C-O Stretching (Carboxylic acid)
~950 (broad) O-H Bending (out-of-plane)

Experimental Protocol:

o Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with
dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total
Reflectance (ATR) accessory.

o Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm™1,

» Data Analysis: Identify the characteristic absorption bands and compare them to the
expected values to confirm the presence of the key functional groups.

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule.

Expected Mass Spectral Data (LC-ESI-QTOF):
e Precursor m/z: 222.1125 ([M+H]*)[1]

e Adduct: [M+H]*[1]
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e Major Fragment lons: The fragmentation pattern will likely involve the loss of the carboxylic
acid group and fragmentation of the diethylamide side chain.

Experimental Protocol:

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 pg/mL) in an appropriate
solvent system, such as acetonitrile/water with 0.1% formic acid.

« Infusion: Infuse the sample directly into the mass spectrometer or analyze the eluent from an
HPLC system.

» Data Acquisition: Acquire the mass spectrum in positive ion mode.

o Data Analysis: Determine the mass of the molecular ion and analyze the fragmentation
pattern to confirm the structure.

Workflow and Diagrams
Quality Control Workflow for Analytical Standards

The following diagram illustrates a typical workflow for the quality control of an analytical
standard of 3-(diethylcarbamoyl)benzoic acid.
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Quality Control Workflow for 3-(Diethylcarbamoyl)benzoic Acid Analytical Standard
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Caption: Quality Control Workflow for 3-(Diethylcarbamoyl)benzoic Acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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